2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene
Overview
Description
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is a fluorinated aromatic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrovinyl group attached to a benzene ring. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene typically involves the nucleophilic aroylation of difluoronitrobenzene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in electron transfer reactions, while the fluorine atoms and methoxy group influence the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoronitrobenzene
- 2,5-Difluoronitrobenzene
- 3,4-Difluoronitrobenzene
Uniqueness
2,6-Difluoro-4-methoxy-1-(2-nitrovinyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity compared to other difluoronitrobenzene isomers. The presence of the methoxy group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,3-difluoro-5-methoxy-2-[(E)-2-nitroethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-15-6-4-8(10)7(9(11)5-6)2-3-12(13)14/h2-5H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJQVDNFDKDGQA-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=C[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)/C=C/[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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